molecular formula C16H20N4O3 B14997972 3-(furan-2-yl)-N'-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide

3-(furan-2-yl)-N'-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B14997972
M. Wt: 316.35 g/mol
InChI Key: DYDRMWHLIKTNAW-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a pyrazole ring, and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form furan-2-carbohydrazide. This intermediate is then reacted with 4-methylcyclohexanone to form the corresponding hydrazone. Finally, the hydrazone undergoes cyclization with 1H-pyrazole-5-carboxylic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The furan and pyrazole rings can participate in π-π stacking interactions, while the carbohydrazide group can form hydrogen bonds with amino acid residues in the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(furan-2-yl)-N’-[(4-methylcyclohexyl)carbonyl]-1H-pyrazole-5-carbohydrazide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both furan and pyrazole rings, along with the carbohydrazide group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

5-(furan-2-yl)-N'-(4-methylcyclohexanecarbonyl)-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C16H20N4O3/c1-10-4-6-11(7-5-10)15(21)19-20-16(22)13-9-12(17-18-13)14-3-2-8-23-14/h2-3,8-11H,4-7H2,1H3,(H,17,18)(H,19,21)(H,20,22)

InChI Key

DYDRMWHLIKTNAW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NNC(=O)C2=NNC(=C2)C3=CC=CO3

solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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